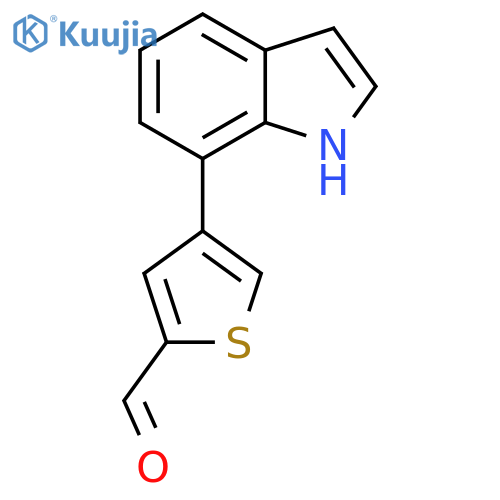Cas no 2169011-88-3 (4-(1H-indol-7-yl)thiophene-2-carbaldehyde)

2169011-88-3 structure
商品名:4-(1H-indol-7-yl)thiophene-2-carbaldehyde
4-(1H-indol-7-yl)thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(1H-indol-7-yl)thiophene-2-carbaldehyde
- EN300-1585840
- 2169011-88-3
-
- インチ: 1S/C13H9NOS/c15-7-11-6-10(8-16-11)12-3-1-2-9-4-5-14-13(9)12/h1-8,14H
- InChIKey: SVJAOJKRDZTGPT-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC(=C1)C1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 227.04048508g/mol
- どういたいしつりょう: 227.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-(1H-indol-7-yl)thiophene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585840-1.0g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 1g |
$1229.0 | 2023-06-05 | ||
| Enamine | EN300-1585840-5.0g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 5g |
$3562.0 | 2023-06-05 | ||
| Enamine | EN300-1585840-50mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1585840-100mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1585840-0.1g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 0.1g |
$1081.0 | 2023-06-05 | ||
| Enamine | EN300-1585840-2.5g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 2.5g |
$2408.0 | 2023-06-05 | ||
| Enamine | EN300-1585840-0.05g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 0.05g |
$1032.0 | 2023-06-05 | ||
| Enamine | EN300-1585840-5000mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 5000mg |
$3562.0 | 2023-09-24 | ||
| Enamine | EN300-1585840-500mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 500mg |
$1180.0 | 2023-09-24 | ||
| Enamine | EN300-1585840-1000mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 1000mg |
$1229.0 | 2023-09-24 |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
2169011-88-3 (4-(1H-indol-7-yl)thiophene-2-carbaldehyde) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
